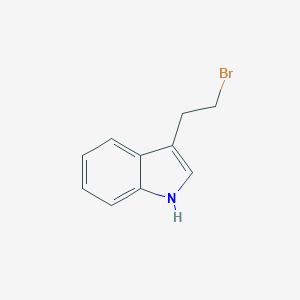

3-(2-Bromoethyl)-1H-indole

Übersicht

Beschreibung

3-(2-Bromoethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromoethyl group at the third position of the indole ring makes this compound particularly interesting for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-1H-indole typically involves the bromination of 3-ethylindole. One common method is as follows:

Starting Material: 3-ethylindole.

Reagent: Bromine (Br₂).

Solvent: Acetic acid.

Reaction Conditions: The reaction is carried out at room temperature.

The bromination reaction proceeds via electrophilic aromatic substitution, where the bromine molecule reacts with the ethyl group at the third position of the indole ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromoethyl)-1H-indole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) at room temperature.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Substitution Reactions: Formation of 3-(2-substituted-ethyl)-1H-indole derivatives.

Oxidation Reactions: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction Reactions: Formation of 3-ethyl-1H-indole.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

3-(2-Bromoethyl)-1H-indole serves as a crucial intermediate in the synthesis of various indole derivatives. These derivatives are essential for developing pharmaceuticals and agrochemicals. The compound's reactivity allows for the introduction of different functional groups, facilitating the creation of complex molecular architectures.

Key Reactions:

- Alkylation and Acylation: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of more complex structures.

- Cyclization Reactions: It can participate in cyclization to form spirocyclic compounds, which are valuable in medicinal chemistry.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized for creating novel drug candidates. Its structural modifications can enhance biological activity, making it particularly relevant in oncology and neurology.

Case Study:

A study demonstrated the synthesis of compounds derived from this compound that showed inhibitory activity against cholinesterases, which are critical targets for treating Alzheimer's disease . The synthesized derivatives exhibited promising results in reducing enzyme activity, indicating potential therapeutic applications.

Biological Research

Researchers employ this compound to explore its interactions with biological systems. This includes studying mechanisms of action for potential therapeutic agents and evaluating its effects on various biological pathways.

Applications:

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission .

- Aggregation Studies: It has been used to investigate the inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Material Science

This compound finds applications in developing advanced materials such as polymers and coatings. Its unique properties can enhance the performance of these materials.

Properties:

- Thermal Stability: The compound exhibits good thermal stability, making it suitable for high-temperature applications.

- Functionalization Potential: Its ability to undergo further chemical modifications allows for tailoring material properties to specific needs.

Agrochemical Formulation

The compound is explored in developing new pesticides and herbicides. Its potential advantages include increased efficacy and improved environmental safety compared to traditional agrochemicals.

Research Insights:

Studies indicate that derivatives of this compound can exhibit herbicidal properties against various plant species, suggesting its viability as a lead compound for agrochemical development .

Wirkmechanismus

The mechanism of action of 3-(2-Bromoethyl)-1H-indole involves its interaction with various molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Chloroethyl)-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.

3-(2-Iodoethyl)-1H-indole: Similar structure but with an iodoethyl group instead of a bromoethyl group.

3-(2-Fluoroethyl)-1H-indole: Similar structure but with a fluoroethyl group instead of a bromoethyl group.

Uniqueness

3-(2-Bromoethyl)-1H-indole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological properties compared to its chloro, iodo, and fluoro counterparts. The bromoethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

3-(2-Bromoethyl)-1H-indole, often referred to as BEI-9, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and potential applications in drug development.

Overview of this compound

This compound is a substituted indole characterized by a bromoethyl group at the third position of the indole ring. Indoles are known for their presence in various natural products and their significant biological activities. The unique structure of BEI-9 allows it to interact with various biological targets, making it a valuable compound for research.

Target Cells and Pathways

BEI-9 primarily targets cancer cells, notably colon cancer cells such as SW480 and HCT116. Its mechanism involves several key actions:

- Inhibition of Cell Growth : BEI-9 has been shown to inhibit the proliferation of cancer cells significantly. Studies indicate that it can reduce cell viability at concentrations as low as 12.5 µM for SW480 cells and 5 µM for HCT116 cells .

- Impact on Cell Cycle Regulation : The compound affects the expression levels of cyclins D1 and A, which are crucial for cell cycle progression. By reducing these cyclins, BEI-9 effectively halts the cell cycle, preventing further proliferation .

- NF-κB Pathway Inhibition : One of the most critical actions of BEI-9 is its ability to inhibit the NF-κB signaling pathway. This pathway is often activated in cancer cells and contributes to their survival and proliferation. BEI-9 has been shown to inhibit both basal and drug-induced NF-κB activation .

Biochemical Interactions

Cellular Effects

The effects of BEI-9 on cellular processes are profound:

- Cell Motility : In addition to inhibiting growth, BEI-9 reduces cell motility as demonstrated by scratch wound assays. This property is essential in preventing metastasis in cancer treatment .

- Apoptosis Induction : Certain studies suggest that BEI-9 may also induce apoptosis in cancer cells, although this effect appears more pronounced at higher concentrations.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that BEI-9 is tolerable at doses below 10 mg/kg when administered intraperitoneally in animal models. This suggests a favorable safety profile for further development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(2-Chloroethyl)-1H-indole | Chloroethyl Substituent | Moderate anticancer activity |

| 3-(2-Iodoethyl)-1H-indole | Iodoethyl Substituent | Potentially higher reactivity |

| 3-(2-Fluoroethyl)-1H-indole | Fluoroethyl Substituent | Limited biological studies available |

The bromoethyl group in BEI-9 imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts, making it particularly valuable in organic synthesis and drug development.

Case Studies and Research Findings

Several studies have highlighted the promising potential of BEI-9:

- In Vitro Studies : A study involving 14 substituted indoles found that BEI-9 exhibited the most potent inhibition against SW480 colon cancer cells among the tested compounds. The study utilized various assays (MTS, CellTiter-Glo) to assess cell viability and migration .

- Combination Therapies : Research indicates that combining BEI-9 with other agents like TNFα or camptothecin enhances its efficacy by further inhibiting NF-κB activation and promoting cell death in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Bromoethyl)-1H-indole, and how can reaction conditions be optimized?

- Methodology : The synthesis of this compound derivatives typically involves alkylation or azide-alkyne cycloaddition (CuAAC) reactions. For example, alkylation of indole precursors with bromoethyl reagents under catalytic conditions (e.g., CuI in PEG-400/DMF mixtures) yields the target compound, though yields may vary (e.g., 23% reported in alkylation of proline derivatives) . Optimization strategies include adjusting solvent polarity (e.g., PEG-400 for greener synthesis), reaction time (12–24 hours), and purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) .

Q. How is structural characterization of this compound derivatives performed, and what analytical discrepancies might arise?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For instance, ¹H NMR signals at δ 4.62 ppm (t, J = 7.2 Hz) and 3.28 ppm (t, J = 7.2 Hz) correspond to the bromoethyl chain . Discrepancies in crystallographic data (e.g., disorder in Br atom positions) may arise due to dynamic molecular conformations, requiring single-crystal X-ray diffraction for resolution .

Q. What solvents and catalysts are effective in CuAAC reactions involving this compound?

- Methodology : PEG-400/DMF (2:1 v/v) is a preferred solvent system for CuAAC due to its ability to dissolve polar intermediates and stabilize copper catalysts. CuI (1.0–1.5 equiv) enhances reaction efficiency, with yields up to 50% reported for triazole-linked indole derivatives. Post-reaction purification via aqueous workup and column chromatography minimizes residual catalyst contamination .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of this compound in spirocyclization reactions?

- Methodology : The bromoethyl group facilitates intramolecular cyclization, as seen in the formation of spiro[cyclopropane-1,3'-indole] during alkylation of proline derivatives. This reaction proceeds via nucleophilic displacement of bromide, with competing pathways (e.g., ring-opening) requiring kinetic control (low temperature, short reaction times) to favor spiroproduct formation . Mechanistic studies using DFT calculations or isotopic labeling could clarify transition states.

Q. What strategies mitigate low yields in alkylation reactions involving this compound?

- Methodology : Low yields (e.g., 23% in proline alkylation) often stem from steric hindrance or competing side reactions. Strategies include:

- Pre-activation : Using tert-butyloxycarbonyl (Boc) protection on the indole nitrogen to reduce steric effects.

- Catalyst tuning : Switching from CuI to Pd-based catalysts for milder conditions.

- Solvent optimization : Replacing DMF with acetonitrile to suppress byproduct formation .

Q. How do intermolecular interactions (e.g., C–H⋯O) stabilize crystal structures of bromoethyl-indole derivatives?

- Methodology : X-ray crystallography reveals weak C–H⋯O interactions (2.5–3.0 Å) between the indole ring and sulfonyl/ether groups in derivatives like 3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole. These interactions dictate packing motifs and thermal stability, with dihedral angles (e.g., 73.59° between indole and phenyl planes) influencing crystallinity. Disorder in bromine positions (occupancy 0.7:0.3) highlights the need for low-temperature crystallography to resolve dynamic effects .

Q. What contradictions exist in spectral data for bromoethyl-indole derivatives, and how can they be resolved?

- Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 146.0 vs. 135.5 ppm for triazole carbons) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or tautomerism. Resolution strategies include:

- Variable-temperature NMR to detect dynamic equilibria.

- 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. Methodological Recommendations

- Synthetic Protocols : Prioritize CuAAC for modular derivatization and flash chromatography (70:30 EtOAc/hexane) for purity >95% .

- Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization, especially when halogen disorder is observed .

- Reaction Optimization : Screen solvent-catalyst pairs (e.g., PEG-400/CuI) and employ protecting groups to enhance yields in sterically hindered systems .

Eigenschaften

IUPAC Name |

3-(2-bromoethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAICDKHHQUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187513 | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3389-21-7 | |

| Record name | 3-(2-Bromoethyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3389-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003389217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.